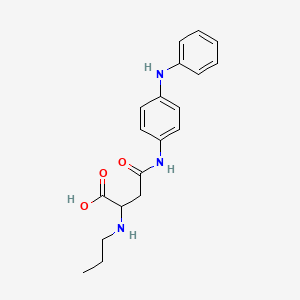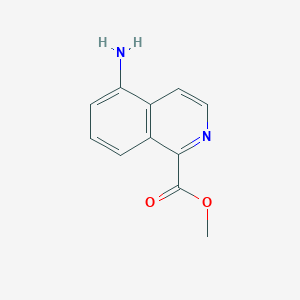![molecular formula C15H12ClFO3 B2402364 [2-(4-Chloro-3-fluorophenoxy)phenyl]methyl acetate CAS No. 478032-51-8](/img/structure/B2402364.png)
[2-(4-Chloro-3-fluorophenoxy)phenyl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[2-(4-Chloro-3-fluorophenoxy)phenyl]methyl acetate” is a chemical compound with the formula C15H12ClFO3 . It has a molecular weight of 294.71 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring attached to a methyl acetate group through an oxygen atom. The phenyl ring is substituted with a chlorine atom at the 4-position and a fluorine atom at the 3-position .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The compound has been studied in the context of chemical synthesis and structural analysis. For instance, a study on the nitration of related halo-phenols and halo-phenyl acetates has been conducted, which forms compounds like 4-halo-4-nitrocyclohexa-2,5-dienones (Clewley, Cross, Fischer, & Henderson, 1989). Another study investigated the crystal structures of ammonium salts of related phenoxyacetic acids, shedding light on the structural properties of similar compounds (Smith, 2014).
Bioactive Compound Synthesis and Evaluation
- There has been research on the synthesis of bioactive compounds where structures analogous to “[2-(4-Chloro-3-fluorophenoxy)phenyl]methyl acetate” are key intermediates. This includes the development of novel oxadiazole derivatives with potential analgesic and anti-inflammatory activities (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).
Herbicidal and Fungicidal Activities
- Compounds with a similar structure have been synthesized and assessed for their herbicidal and fungicidal activities. For example, certain phenyl pyrazole derivatives, which include similar structural components, have shown high bioactivity as herbicides (Zhou, Xue, Wang, & Qu, 2010). Similarly, other compounds with related structural motifs have demonstrated moderate fungicidal activity (Liu, Li, Chen, Xiong, Yu, Jing, Zheng, Du, & Jiang, 2014).
Pharmaceutical Development
- Related compounds have been explored in the context of pharmaceutical development, particularly in the synthesis of novel compounds with potential therapeutic effects. For instance, derivatives of phenylthioacetate have been studied for electrochemical fluorination, a technique relevant in pharmaceutical synthesis (Balandeh, Waldmann, Shirazi, Gomez, Rios, Allison, Khan, & Sadeghi, 2017).
Exploration in Material Science
- In material science, related compounds have been synthesized and analyzed for their potential application. For example, the study of a diamine-salicylaldehyde derivative for creating fluoroionophores demonstrates the versatility of similar chemical structures in material applications (Hong, Lin, Hsieh, & Chang, 2012).
Properties
IUPAC Name |
[2-(4-chloro-3-fluorophenoxy)phenyl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-10(18)19-9-11-4-2-3-5-15(11)20-12-6-7-13(16)14(17)8-12/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIRNYRYKUHUCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1OC2=CC(=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2402283.png)


![3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one](/img/structure/B2402286.png)

![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2402289.png)
![2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzamide](/img/structure/B2402290.png)
![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/no-structure.png)



![N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2402302.png)
![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2402304.png)
